1-Benzyl-3-phenethyl-2-thiourea

Overview

Description

"1-Benzyl-3-phenethyl-2-thiourea" represents a category of thiourea derivatives, compounds known for their versatile applications in catalysis, material science, and pharmaceuticals. Thioureas function as ligands, catalysts, and structural motifs in supramolecular assemblies due to their unique bonding and electronic characteristics.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amine compounds with isothiocyanates, leading to the formation of thiourea structures. For example, bifunctional catalysts containing thiourea moieties have been synthesized for enantio- and diastereoselective Michael reactions, highlighting the synthetic versatility and potential of thiourea derivatives in asymmetric catalysis (Okino et al., 2005).

Molecular Structure Analysis

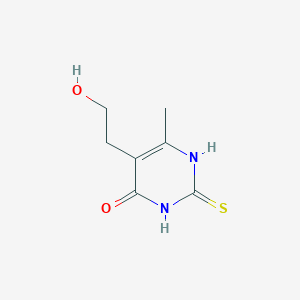

The molecular structure of thiourea derivatives, including "this compound," features a thiocarbonyl group adjacent to an amine nitrogen, often leading to the formation of hydrogen bonds and unique conformational properties. X-ray diffraction studies have provided insight into the geometrical parameters and conformational behavior of these compounds, demonstrating their ability to adopt specific orientations influenced by substituent effects and intramolecular interactions (Lestard et al., 2015).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, including Michael additions and cycloadditions, leveraging their nucleophilicity and ability to act as ligands. The chemical properties of thioureas allow them to serve as catalysts in asymmetric synthesis, facilitating reactions with high enantio- and diastereoselectivity. Their reactivity and versatility are illustrated by their use in synthesizing complex molecules and in catalyzing transformations with significant synthetic value (Okino et al., 2005).

Physical Properties Analysis

The physical properties of "this compound" derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituent patterns, affecting their phase behavior, crystallinity, and thermal stability. Studies on related thiourea derivatives have explored these aspects through spectroscopic methods and crystallography, providing a foundation for understanding the physical characteristics of "this compound" (Lestard et al., 2015).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including reactivity, stability, and electronic characteristics, are informed by their molecular structure. Quantum chemical calculations and spectroscopic analyses offer insights into the electronic configuration, charge distribution, and potential reactivity pathways of these compounds. Studies employing density functional theory (DFT) and other computational methods have elucidated the electronic properties, including HOMO-LUMO gaps and nucleophilic/electrophilic sites, critical for understanding the chemical behavior of thiourea derivatives (Sheikhi & Shahab, 2017).

Scientific Research Applications

Corrosion Inhibition

1-Benzyl-3-phenethyl-2-thiourea (BPTU) has been evaluated as an effective corrosion inhibitor for steel in acidic environments. A study demonstrated that BPTU showed high efficiency in inhibiting steel corrosion in a 1.0 M HCl solution. Various methods like potentiodynamic polarization measurement, electrochemical impedance spectroscopy, and scanning electron microscopy analysis were employed. BPTU displayed an inhibition efficiency of up to 94.99%, showing promise as a corrosion inhibitor (Dinh, Duong, & Pham Cam, 2021).

Chemical Characterization and Non-Linear Optical Behavior

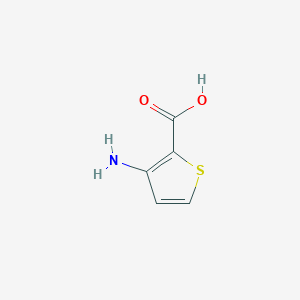

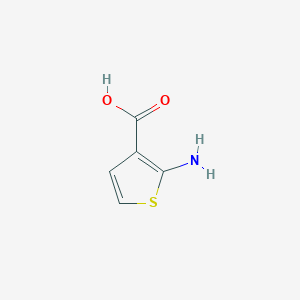

1-Benzyl-3-furoyl-1-phenylthiourea, a derivative of thiourea, was synthesized and characterized using various techniques including vibrational spectroscopy, NMR, and elemental analysis. Its non-linear optical behavior was also investigated, demonstrating the compound's potential in materials science (Lestard et al., 2015).

Synthesis and Cytotoxicity

Thioureas are valuable in drug research for their sulfur and nitrogen content. Novel 1-benzoyl-3-methyl thiourea derivatives were synthesized, and their structures confirmed through spectroscopic methods. Their cytotoxicity against HeLa cell lines was evaluated, showing potential in cancer research (Ruswanto et al., 2015).

Catalysis in Asymmetric Reactions

A class of bifunctional catalysts with a thiourea moiety has been developed for asymmetric reactions. These catalysts, including thiourea derivatives, were effective in asymmetric Michael reactions, showing potential in organic synthesis and pharmaceutical applications (Okino et al., 2005).

Antifungal and Yeast Inhibition

N-benzoyl-N'-alkylthioureas and their complexes with metals like Ni(II), Co(III), and Pt(II) were synthesized and evaluated for antifungal activities. They showed notable inhibition against fungi like Penicillium digitatum and yeast Saccharomyces cerevisiae, pointing towards potential applications in antifungal treatments (del Campo et al., 2004).

Safety and Hazards

Mechanism of Action

- Tyrosinase converts l-tyrosine to l-dopa and integrates l-dopa with l-dopaquinone , ultimately controlling melanogenesis .

- PTTU decreases melanin biosynthesis by:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

properties

IUPAC Name |

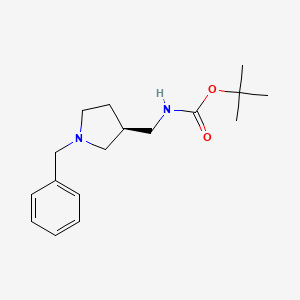

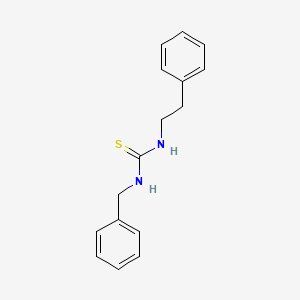

1-benzyl-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c19-16(18-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEFIYZNULXWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370759 | |

| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35653-54-4 | |

| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35653-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)